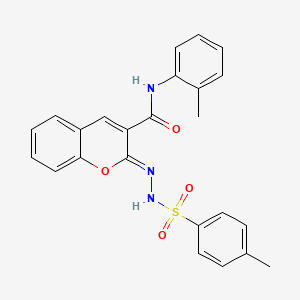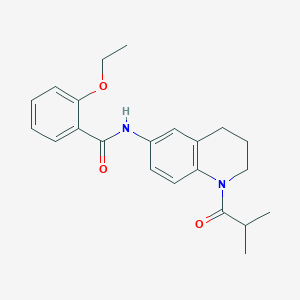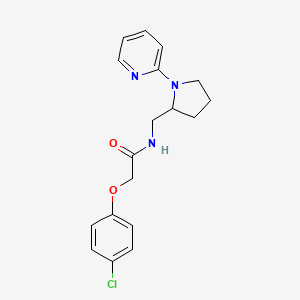![molecular formula C21H19NO3 B2790572 1'-cinnamoyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1798415-87-8](/img/structure/B2790572.png)
1'-cinnamoyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro-isobenzofuran compounds are of significant interest due to their presence in various fields of chemistry, their uses in asymmetrical catalysis, materials sciences, and their prevalence in naturally occurring molecules . They are structurally diverse, and various methods have been developed for their synthesis .
Synthesis Analysis
A one-pot route for the synthesis of spiro-isobenzofuran compounds has been developed via the condensation reaction of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid followed by the oxidative cleavage of the corresponding vicinal diols at room temperature .Molecular Structure Analysis
The molecular structure of spiro-isobenzofuran compounds is interesting due to the presence of a quaternary carbon and fused rings in the spiro systems . The InChI code for a similar compound, 3H-Spiro [isobenzofuran-1,4’-piperidine] hydrochloride, is 1S/C12H15NO.ClH/c1-2-4-11-10 (3-1)9-14-12 (11)5-7-13-8-6-12;/h1-4,13H,5-9H2;1H .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of spiro-isobenzofuran compounds typically involve condensation reactions followed by oxidative cleavage .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For example, 3H-Spiro [isobenzofuran-1,4’-piperidine] hydrochloride has a molecular weight of 225.72 .Aplicaciones Científicas De Investigación
CISA has been studied for its potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. CISA has been found to exhibit anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, CISA has been found to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
Mecanismo De Acción
Target of Action
The primary target of 1’-cinnamoyl-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one, also known as 1’-[(E)-3-phenylprop-2-enoyl]spiro[2-benzofuran-3,4’-piperidine]-1-one, is the σ2 receptor . The σ2 receptor is a subtype of the σ receptors, which are of significant pharmacological interest due to their involvement in the pathophysiology of several diseases .
Mode of Action
The compound interacts with the σ2 receptor, exhibiting high affinity and specificity It is known that the compound’s interaction with the σ2 receptor leads to a series of biochemical reactions that can influence various physiological processes .
Biochemical Pathways
Σ2 receptors have been implicated in a variety of biological processes, including cell proliferation, differentiation, and apoptosis . Therefore, it is plausible that the compound’s interaction with the σ2 receptor could influence these processes.
Pharmacokinetics
It is known that the compound is rapidly metabolized . The major metabolites include an N-debenzylated metabolite and a hydroxylated metabolite . The metabolism of the compound is primarily mediated by the cytochrome P450 isoenzyme CYP3A4 .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with the σ2 receptor. The compound has been shown to display analgesic activity against neuropathic pain , suggesting that it acts as a σ2 receptor antagonist .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s metabolic stability could be influenced by factors such as the presence of certain enzymes or co-factors. Additionally, the compound’s efficacy could be influenced by factors such as the expression levels of the σ2 receptor in different tissues or the presence of other competing ligands .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CISA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits potent therapeutic effects at low concentrations, making it an attractive candidate for drug development. However, CISA has some limitations for lab experiments. It exhibits poor solubility in water, which can limit its bioavailability and efficacy. It also exhibits some toxicity in certain cell types, which can limit its therapeutic applications.
Direcciones Futuras
There are several future directions for the study of CISA. One direction is to optimize the synthesis method of CISA to improve its solubility and bioavailability. Another direction is to study the pharmacokinetics and pharmacodynamics of CISA in vivo to determine its efficacy and toxicity. Additionally, further research is needed to elucidate the mechanisms of action of CISA in various diseases and to identify potential drug targets. Finally, clinical trials are needed to evaluate the safety and efficacy of CISA in humans.
Métodos De Síntesis
CISA can be synthesized through a multi-step process involving the reaction of 3,4-methylenedioxyphenylacetic acid with cinnamoyl chloride to obtain 3,4-methylenedioxyphenylacetic acid cinnamoyl ester. The ester is then reacted with piperidine and triethylamine to obtain CISA.
Safety and Hazards
Propiedades
IUPAC Name |
1'-[(E)-3-phenylprop-2-enoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c23-19(11-10-16-6-2-1-3-7-16)22-14-12-21(13-15-22)18-9-5-4-8-17(18)20(24)25-21/h1-11H,12-15H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBMWYAUPLLRQC-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide hydrochloride](/img/structure/B2790489.png)

![(4-(5-Bromonicotinoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2790491.png)
![N-(4-carbamoylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2790494.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone](/img/structure/B2790503.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzenesulfonamide](/img/structure/B2790505.png)

![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2790507.png)
![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide](/img/structure/B2790508.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2790509.png)
![ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2790510.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)cinnamamide](/img/structure/B2790511.png)
